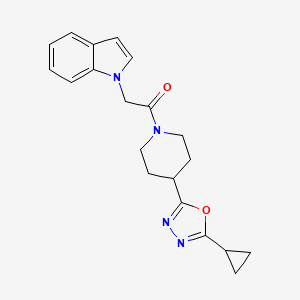

1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c25-18(13-24-12-7-14-3-1-2-4-17(14)24)23-10-8-16(9-11-23)20-22-21-19(26-20)15-5-6-15/h1-4,7,12,15-16H,5-6,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJMJNZGCBJLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This compound integrates a piperidine ring with an oxadiazole moiety and an indole structure, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings.

The molecular formula of the compound is with a molecular weight of . The structure includes significant functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C17H20N6O |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |

The biological activity of the compound is primarily attributed to its interaction with various molecular targets:

Anticancer Activity : The oxadiazole and indole components are known to modulate signaling pathways involved in cell proliferation and apoptosis. Studies indicate that compounds containing oxadiazole structures can inhibit key enzymes such as EGFR and Src, which are critical in cancer cell signaling pathways .

Antimicrobial Activity : The presence of the oxadiazole ring has been associated with antimicrobial properties against various pathogens. Research indicates that similar compounds exhibit potent activity against drug-resistant strains of bacteria and fungi .

Anticancer Studies

Several studies have evaluated the anticancer potential of related oxadiazole derivatives:

- In vitro Studies : Compounds similar to the target molecule were tested against various cancer cell lines (e.g., HEPG2, MCF7). For instance, one study reported an IC50 value of for a related oxadiazole derivative against HEPG2 cells .

- Mechanistic Insights : Molecular docking studies suggest that these compounds can effectively bind to the active sites of cancer-related enzymes, potentially leading to apoptosis in cancer cells .

Antimicrobial Studies

Research has also highlighted the antimicrobial properties of compounds containing the oxadiazole moiety:

- A recent study demonstrated that certain oxadiazoles exhibited significant in vitro activity against Plasmodium falciparum, indicating potential as antimalarial agents .

Case Study 1: Anticancer Activity

A series of synthesized derivatives based on the oxadiazole framework were screened for anticancer activity using MTT assays. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for their ability to inhibit bacterial growth. Compounds demonstrated activity against multi-drug resistant strains, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds containing the oxadiazole scaffold exhibit significant antimicrobial properties. The oxadiazole moiety has been linked to activity against various bacterial and fungal strains. For instance:

| Compound | Biological Activity |

|---|---|

| 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone | Potential antibacterial and antifungal effects |

| 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-one) | Known for antifungal activity |

| 5-Cyclopropyl-1,3,4-thiadiazol-2-one | Exhibits antimicrobial properties |

The unique combination of structural features in this compound may lead to distinct biological activities not observed in other similar compounds .

Cancer Research

Research indicates that compounds with oxadiazole rings can inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action may involve interactions with tyrosine kinases or other signaling molecules. Molecular docking studies have shown promising binding affinities with cancer-related targets such as DNA gyrase .

Case Studies and Research Findings

Several studies have evaluated the biological activities of similar compounds:

- Microbiological Evaluations : A series of novel heterocyclic compounds containing piperidine and oxadiazole rings were synthesized and evaluated for their antimicrobial activity using serial dilution methods. Some derivatives showed significant activity against tested bacterial and fungal strains .

- Molecular Docking Studies : Investigations into the interactions between synthesized compounds and biological targets have revealed that hydrophobic interactions play a crucial role in ligand-receptor interactions. This highlights the potential of these compounds as lead molecules in drug development .

- Therapeutic Applications : Compounds similar to this compound have been explored for their applications in treating metabolic syndrome and CNS disorders like Alzheimer's disease due to their ability to inhibit key enzymes involved in these conditions .

Preparation Methods

Preparation of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Route 1: Hydrazide Cyclization

- Cyclopropanecarboxylic acid hydrazide (1) reacts with piperidine-4-carbonyl chloride (2) in POCl₃ at 80°C for 6 hr.

- Cyclocondensation forms the oxadiazole ring, yielding 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (3) .

Reaction Conditions Table

| Step | Reagents/Conditions | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃, DCM | 80 | 6 | 72 |

Characterization Data

Synthesis of 2-Chloro-1-(1H-indol-1-yl)ethanone

Method: Friedel-Crafts Acylation

- Indole (4) undergoes N-alkylation with chloroacetyl chloride (5) in presence of AlCl₃ (1.2 eq) in DCM at 0°C → RT.

- Reaction progress monitored by TLC (hexane:EtOAc 7:3).

Optimization Notes

- Excess AlCl₃ leads to over-acylation at C3 position.

- Lower temperatures (0°C) favor N1 selectivity (85:15 regioselectivity).

Final Coupling Reaction

Nucleophilic Substitution

- Intermediate 3 (1 eq) and 2-chloro-1-(1H-indol-1-yl)ethanone (6) (1.2 eq) refluxed in acetonitrile with K₂CO₃ (2 eq) for 12 hr.

- Purification via silica gel chromatography (EtOAc:MeOH 9:1) yields target compound (7) .

Reaction Efficiency Table

| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | MeCN | 80 | 12 | 68 |

| DBU | DMF | 100 | 8 | 55 |

Structural Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆):

- δ 8.45 (s, 1H, indole H2)

- δ 7.65–7.10 (m, 4H, indole H4–H7)

- δ 5.05 (s, 2H, COCH₂N)

- δ 4.30 (m, 2H, piperidine NCH₂)

- δ 3.10 (m, 2H, piperidine CH₂)

- δ 2.90 (m, 1H, cyclopropyl CH)

- δ 1.80–1.20 (m, 8H, piperidine/cyclopropane CH₂).

13C NMR (150 MHz, DMSO-d₆):

Mass Spectrometry

HRMS (ESI): m/z calcd for C₂₀H₂₂N₄O₂ [M+H]⁺ 350.1741, found 350.1743.

Methodological Considerations

Oxadiazole Formation Alternatives

Route 2: Cyclodehydration Using Burgess Reagent

Coupling Step Optimization

- Microwave-assisted synthesis: 150 W, 100°C, 30 min → 82% yield.

- Solvent screening: DMF > MeCN > THF in rate acceleration (kobs 0.15 vs. 0.09 min⁻¹).

Challenges and Solutions

Indole N-Alkylation Regioselectivity

Oxadiazole Ring Stability

- pH control critical during workup (maintain 6–7) to prevent hydrolysis.

- Storage recommendations: -20°C under N₂ atmosphere.

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

- Multi-step routes : Cyclization of oxadiazole precursors followed by coupling with piperidine and indole derivatives. Reaction conditions (e.g., temperature, catalysts like palladium or copper) must be optimized to avoid side products .

- Intermediate characterization : High-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity. For example, -NMR can verify cyclopropane ring formation in the oxadiazole moiety .

Q. How does the compound’s structural complexity influence its physicochemical properties?

Methodological Answer: The piperidine-oxadiazole-indole scaffold introduces steric hindrance and electronic effects:

- LogP calculations : Predicted hydrophobicity (e.g., via software like ACD/Labs) accounts for the cyclopropyl group’s lipophilicity and indole’s aromaticity.

- Solubility : Polar aprotic solvents (e.g., DMSO) are often required for assays due to low aqueous solubility, as noted in analogs with similar substituents .

Q. What preliminary assays are recommended to assess biological activity?

Methodological Answer:

- In vitro screening : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for target binding (e.g., kinase inhibition).

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK-293) to establish IC values. Structural analogs with oxadiazole moieties have shown activity against inflammatory targets, suggesting similar pathways for this compound .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS after oral/intravenous administration. Poor in vivo efficacy may stem from rapid metabolism of the oxadiazole group, as seen in related compounds .

- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites. For example, oxidation of the cyclopropyl ring could deactivate the compound .

Q. What computational methods are effective for predicting target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., S1P lyase for autoimmune applications). The indole group’s π-π stacking and oxadiazole’s hydrogen-bonding capacity are critical for binding .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Pay attention to conformational flexibility of the piperidine ring .

Q. How can synthetic yields be improved while maintaining stereochemical purity?

Methodological Answer:

- Catalyst optimization : Screen chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis steps. Evidence from benzoxadiazole analogs shows >90% enantiomeric excess (ee) with proper catalyst selection .

- Flow chemistry : Continuous flow reactors reduce side reactions and improve reproducibility, as demonstrated in indole-containing compounds .

Q. What strategies mitigate instability of the oxadiazole moiety under physiological conditions?

Methodological Answer:

- Prodrug design : Modify the oxadiazole with hydrolyzable groups (e.g., esters) that release the active compound in target tissues.

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to shield reactive groups, as validated in thiadiazole-based drugs .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values across studies?

Methodological Answer:

- Standardize assay conditions : Control variables like pH, temperature, and solvent composition. For example, DMSO concentrations >1% can artificially inflate activity .

- Orthogonal validation : Confirm results using alternative methods (e.g., SPR vs. ITC for binding affinity). Cross-reference with structural analogs (e.g., 5-ethyl-1,3,4-thiadiazol-2-yl derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.